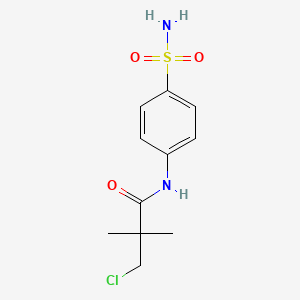

3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

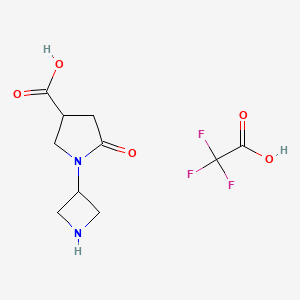

3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide is a chemical compound that has gained considerable attention in scientific research. It is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Wissenschaftliche Forschungsanwendungen

Role in Medicinal Chemistry

3-Chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide, due to its sulfamide functionality, plays a significant role in medicinal chemistry. The sulfamide group, characterized by the R2NSO2NR2 functionality, is recognized for its ability to form multiple electrostatic interactions with protein targets and other biological molecules. This functional group is a key component in the development of various therapeutic agents. For example, the broad-spectrum antibiotic doripenem features a mono-substituted sulfamide, illustrating the clinical utility of sulfamide derivatives. Despite being underrepresented, the versatility of the sulfamide group suggests it will gain increasing acceptance in future medicinal chemistry applications, contributing to the development of novel therapeutics (Reitz, Smith, & Parker, 2009).

Carbonic Anhydrase Inhibition

Compounds with sulfamide groups, similar to 3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide, are explored for their potential as carbonic anhydrase inhibitors (CAIs). CAIs have diverse clinical applications, including the management of conditions like glaucoma, epilepsy, and certain types of edema. The sulfamoyl moiety in these compounds acts as a zinc-binding group, crucial for inhibiting carbonic anhydrase activity. This inhibition can lead to therapeutic effects in diseases where altered fluid and ion transport play a role. The exploration of sulfamide derivatives as CAIs underscores the breadth of scientific research applications for these compounds (Carta & Supuran, 2013).

Therapeutic Agent and Drug Vehicle in Ophthalmology

The amphipathic nature of sulfamide derivatives, including 3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide, makes them useful as therapeutic agents and drug vehicles in ophthalmology. Their unique chemical properties facilitate the penetration of drugs through biological membranes, enhancing the delivery of therapeutic agents to ocular tissues. Additionally, these compounds may exhibit direct therapeutic effects such as anti-inflammatory and analgesic activities, which can be beneficial in treating various eye diseases. The potential of sulfamide derivatives in ophthalmology highlights the versatility of these compounds in medical research and treatment strategies (Hoang et al., 2021).

Eigenschaften

IUPAC Name |

3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3S/c1-11(2,7-12)10(15)14-8-3-5-9(6-4-8)18(13,16)17/h3-6H,7H2,1-2H3,(H,14,15)(H2,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFYDLDXBHPIFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)

![1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2847077.png)

![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2847090.png)

![N-[(2-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2847096.png)